ELND006

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of ELND006 involves a series of chemical reactions emphasizing diversity and chirality. The compound is prepared through a synthetic strategy that includes the use of hydrophilic, non-aqueous solvents to solubilize poorly soluble compounds . The industrial production methods for this compound involve the development of nanosuspension formulations to improve its oral bioavailability and reduce food effects .

Análisis De Reacciones Químicas

ELND006 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Nanosuspension Development

ELND006 has been characterized as a Biopharmaceutics Classification System Class II compound, exhibiting poor solubility and moderate to high permeability. A significant challenge in its development was its low oral bioavailability (approximately 11% in fasted dogs) due to poor aqueous solubility. To address this, researchers formulated this compound as a nanosuspension with a mean particle size of less than 200 nm. This formulation demonstrated:

- Improved Oral Bioavailability : The nanosuspension significantly enhanced drug absorption and reduced variability associated with food intake.

- Stability : The formulation remained stable in terms of particle size and crystallinity for over one year .

Pharmacokinetics

In vivo studies conducted on beagle dogs indicated that the nanosized formulation led to rapid dissolution and improved pharmacokinetic profiles compared to traditional formulations. The pharmacokinetic parameters observed included:

- Clearance Rate : this compound exhibited a very low clearance rate (0.054 L/h/kg) after oral administration.

- Half-Life : The compound had an extended half-life ranging from 220 to 306 hours, indicating prolonged action in the system .

Alzheimer’s Disease Treatment

This compound was initially developed as a treatment for Alzheimer's disease due to its ability to lower amyloid-beta levels in the central nervous system. Clinical trials revealed that:

- Efficacy : this compound effectively reduced amyloid-beta levels in cerebrospinal fluid by up to 50% in healthy human volunteers.

- Safety Concerns : Despite its efficacy, clinical trials were halted due to liver toxicity, which was deemed unrelated to its mechanism of action .

Neurogenesis Restoration in Down Syndrome

Recent studies have explored the use of this compound beyond Alzheimer's disease. In a model of Down syndrome (Ts65Dn mouse model), treatment with this compound resulted in:

- Restoration of Neurogenesis : The inhibitor normalized levels of amyloid precursor protein intracellular domain (AICD), which is associated with neurogenesis impairment.

- Cell Proliferation : Treatment enhanced proliferation in neural precursor cells derived from the subventricular zone, suggesting potential applications in neurodevelopmental disorders .

Case Study 1: Efficacy in Alzheimer’s Disease

In clinical settings, this compound was evaluated for its ability to lower amyloid-beta levels. A study reported that participants receiving this compound showed significant reductions in amyloid-beta concentrations compared to placebo groups. However, side effects led to discontinuation of further trials.

Case Study 2: Neurodevelopmental Disorders

Research indicated that this compound could potentially aid in restoring neurogenesis in models of Down syndrome. By inhibiting gamma-secretase activity, researchers observed a decrease in AICD levels and an increase in neural cell proliferation, highlighting a novel application for this compound beyond Alzheimer's disease .

Mecanismo De Acción

ELND006 exerts its effects by selectively inhibiting γ-secretase, an enzyme responsible for the generation of amyloid beta (Aβ) from amyloid precursor protein (APP). By inhibiting γ-secretase, this compound reduces the production of Aβ while sparing Notch signaling, which is crucial for various cellular processes . The molecular targets of this compound include the γ-secretase complex and the amyloid precursor protein pathway .

Comparación Con Compuestos Similares

ELND006 is compared with other γ-secretase inhibitors such as Semagacestat, Begacestat, and Avagacestat. While all these compounds aim to reduce amyloid beta levels, this compound is unique in its ability to selectively inhibit Aβ generation while sparing Notch signaling . This selectivity reduces the potential for adverse effects associated with Notch inhibition, making this compound a promising candidate for Alzheimer’s disease treatment .

Similar compounds include:

- Semagacestat

- Begacestat

- Avagacestat

- ELND007 (an analog of this compound)

Each of these compounds has its own unique properties and efficacy profiles, but this compound stands out due to its metabolic stability and selective inhibition of amyloid beta generation .

Propiedades

Número CAS |

1333990-84-3 |

|---|---|

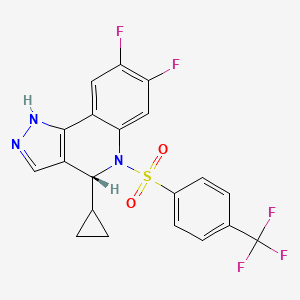

Fórmula molecular |

C20H14F5N3O2S |

Peso molecular |

455.4 |

Nombre IUPAC |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

Clave InChI |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

Apariencia |

white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ELND006; ELND-006; ELND 006. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.